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Aluminum sulfide (Al2S3)

optoelectronics photocatalysis band-gap engineering

Aluminum sulfide (Al₂S₃) is a main-group metal chalcogenide that exists in multiple wurtzite-derived polymorphs stabilized by ordered cation vacancies. With a density of 2.02 g cm⁻³, a melting point of 1,100 °C, and a band gap of approximately 4.1 eV, it occupies a distinct position between the wide-gap insulator Al₂O₃ and the narrower-gap aluminum selenides and tellurides.

Molecular Formula Al2S3
Molecular Weight 150.2 g/mol
CAS No. 1302-81-4
Cat. No. B223519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum sulfide (Al2S3)
CAS1302-81-4
Molecular FormulaAl2S3
Molecular Weight150.2 g/mol
Structural Identifiers
SMILES[Al+3].[Al+3].[S-2].[S-2].[S-2]
InChIInChI=1S/2Al.3S/q2*+3;3*-2
InChIKeyCOOGPNLGKIHLSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Sulfide (Al₂S₃, CAS 1302-81-4): Baselines Every Buyer Must Establish Before Vendor Evaluation


Aluminum sulfide (Al₂S₃) is a main-group metal chalcogenide that exists in multiple wurtzite-derived polymorphs stabilized by ordered cation vacancies [1]. With a density of 2.02 g cm⁻³, a melting point of 1,100 °C, and a band gap of approximately 4.1 eV, it occupies a distinct position between the wide-gap insulator Al₂O₃ and the narrower-gap aluminum selenides and tellurides [2][3]. Its rapid hydrolysis to Al(OH)₃ and H₂S makes it a convenient solid-state H₂S source, while its high theoretical lithium storage capacity (1,874 mAh g⁻¹) and function as a framework component in Li⁺-conducting sulfide glasses underpin its growing role in solid-state battery research [4][5].

Why a Generic ‘Sulfide’ or ‘Aluminum Chalcogenide’ Specification Cannot Substitute for Al₂S₃ in Procurement


Treating aluminum sulfide as an interchangeable commodity with Al₂O₃, Al₂Se₃, Na₂S, or FeS ignores critical property cliffs. Al₂S₃ occupies octahedrally coordinated Al³⁺ sites whereas Al₂O₃ places Al³⁺ in octahedral holes, producing fundamentally different hydrolysis behaviour and acid-base reactivity [1]. The band gap drops from 10.3 eV in α-Al₂O₃ to 4.1 eV in α-Al₂S₃ and narrows further to ~3.1 eV in Al₂Se₃, ruling out simple isomorphous substitution in optoelectronic device stacks [2][3]. In lithium-ion applications, Al₂S₃ delivers a theoretical capacity almost five times that of graphite, while in solid electrolytes Al₂S₃ incorporation raises ionic conductivity by orders of magnitude relative to the parent Li₃PS₄ glass [4][5]. These quantitative gaps demonstrate that generic substitution will alter the key performance metric by a factor of 2–200×, making compound-specific qualification mandatory.

Quantitative Differentiation of Al₂S₃ Against Its Closest Analogs: Head-to-Head and Cross-Study Evidence for Procurement Decisions


Electronic Band Gap of α-Al₂S₃ Versus α-Al₂O₃ and Al₂Se₃: Targeting Semiconductor Applications

Ab initio calculations at the R⁺⁺Scan level yield a band gap of 4.1 eV for α-Al₂S₃, dramatically narrower than the 10.3 eV calculated for α-Al₂O₃ [1]. This 6.2 eV reduction places Al₂S₃ in the semiconductor regime, whereas Al₂O₃ remains a wide-gap insulator. Al₂S₃ also offers a wider band gap than Al₂Se₃, whose experimentally reported gap is ~3.1 eV [2], providing a tunability window of approximately 1 eV within the aluminum chalcogenide series. The intermediate gap of Al₂S₃ makes it suitable for UV-vis photodetectors and photocatalysts where Al₂O₃ is transparent and Al₂Se₃ absorbs too deeply.

optoelectronics photocatalysis band-gap engineering

Lithium Storage Capacity: Al₂S₃ Versus Graphite Anode Benchmark

Assuming full lithiation via Al₂S₃ + 10.5 Li⁺ + 10.5 e⁻ ⇄ 0.5 Li₉Al₄ + 3 Li₂S, the theoretical gravimetric capacity of Al₂S₃ is 1,874 mAh g⁻¹ (4,123 mAh cm⁻³) [1]. This represents a 5.0× increase over the theoretical capacity of graphite (372 mAh g⁻¹) [2]. Experimentally, an Al₂S₃/C nanocomposite delivers a reversible capacity of 1,249 mAh g⁻¹ at 100 mA g⁻¹ with 670 mAh g⁻¹ retained at 5,000 mA g⁻¹, and 850 mAh g⁻¹ after 1,000 cycles at 1,000 mA g⁻¹ [3], compared to typical graphite practical capacities of ~350 mAh g⁻¹.

lithium-ion batteries anode materials theoretical capacity

Li⁺ Ionic Conductivity Enhancement by Al₂S₃ Doping in Sulfide Glass Electrolytes

In the amorphous system (100−x)Li₃PS₄·xLiAlS₂, lithium ion conductivity at 298 K increases monotonically with Al₂S₃-derived LiAlS₂ content, reaching a maximum of 6.0 × 10⁻⁴ S cm⁻¹ at x = 13.1 mol% (composition 86.9Li₃PS₄·13.1LiAlS₂) [1]. This is more than three orders of magnitude higher than the room-temperature conductivity of γ-Li₃PS₄ (3.0 × 10⁻⁷ S cm⁻¹) [2]. A separate patent reports that amorphous LiAlS₂ (Li:Al:S = 1:1:2) exhibits an ionic conductivity of ~1.77 × 10⁻⁵ S cm⁻¹ and an electronic conductivity below 1.0 × 10⁻⁸ S cm⁻¹ [3]. Thus, Al₂S₃ serves as an essential framework building block that creates lithium-ion transport pathways, a role that alternative oxides or selenides cannot replicate.

solid-state batteries sulfide electrolytes ionic conductivity

Polarization Switching Barrier of Defective Wurtzite α-Al₂S₃ Compared with Conventional Wurtzite Ferroelectrics

First-principles nudged elastic band calculations reveal that cation-vacancy ordered wurtzite α-Al₂S₃ exhibits a uniaxial quadruple-well ferroelectricity with a polarization switching barrier of only 51 meV per cation [1]. This barrier is substantially lower than that of conventional wurtzite ferroelectrics such as AlN and Sc-doped AlN, where nucleation-limited switching barriers are typically on the order of 28–200 meV depending on composition and strain [2]. The low barrier arises from vacancy-mediated mitigation of cation–cation repulsion and structural flexibility, features absent in the fully occupied wurtzite lattices of ZnO, AlN, and GaN.

ferroelectric materials polarization switching wurtzite semiconductors

Crystal-Chemical Differentiation: Tetrahedral Al³⁺ Sites in Al₂S₃ Versus Octahedral Sites in Al₂O₃

Unlike Al₂O₃, in which Al³⁺ centers occupy octahedral holes within a hexagonal close-packed oxygen lattice, the expanded sulfide framework of Al₂S₃ stabilizes Al³⁺ in tetrahedral holes [1]. This structural difference reduces the Al coordination number from 6 to 4, increasing the electrophilicity and hydrolysis susceptibility of the metal center. The consequence is quantitative: Al₂S₃ undergoes complete and irreversible hydrolysis (Al₂S₃ + 6 H₂O → 2 Al(OH)₃ + 3 H₂S), whereas Al₂O₃ is kinetically inert to water at ambient temperature [2]. This contrast underpins the divergent handling requirements and application windows of the two compounds.

coordination chemistry reactivity structural materials

Where the Quantitative Evidence Translates into Procurement-Valid Applications for Al₂S₃


High-Energy-Density Lithium-Ion Battery Anode Development

The 5.0× theoretical capacity advantage of Al₂S₃ over graphite (1,874 vs 372 mAh g⁻¹ [1][2]) makes it a compelling conversion-alloying anode candidate. Research groups pursuing >1,000 mAh g⁻¹ reversible anodes should procure Al₂S₃ with controlled nanocrystallite size and carbon compositing capabilities, as demonstrated by the Al₂S₃/C composite achieving 1,249 mAh g⁻¹ at 100 mA g⁻¹ and 670 mAh g⁻¹ at 5,000 mA g⁻¹ [3].

Solid-State Electrolyte Formulation for All-Solid-State Lithium Batteries

Incorporation of Al₂S₃ into Li₃PS₄-based glasses raises ionic conductivity by over 2,000×, from 3.0 × 10⁻⁷ to 6.0 × 10⁻⁴ S cm⁻¹ [4][5]. Solid-state battery developers should specify Al₂S₃ with metals-basis purity ≥99.9% to avoid electronically conductive impurities that degrade electrolyte performance, and should request particle size distributions optimized for high-energy ball-milling or melt-quenching synthesis routes.

Wurtzite-Type Ferroelectric Thin Films for Low-Voltage Memory and Logic Devices

First-principles predictions of a 51 meV/cation switching barrier in α-Al₂S₃ open a new avenue for low-coercive-field ferroelectrics [6]. Experimental groups targeting ferroelectric switching in sulfide thin films should procure phase-controlled α-Al₂S₃ sputtering targets or precursors for atomic layer deposition, and must verify the absence of competing polymorphs that would eliminate the cation-vacancy ordering responsible for the predicted quadruple-well ferroelectricity.

Controlled H₂S Generation for Laboratory and Pilot-Scale Synthesis

The quantitative hydrolysis stoichiometry (1 mol Al₂S₃ → 3 mol H₂S [7]) enables precise H₂S dosing without compressed gas cylinders. Synthetic chemistry groups requiring H₂S for thiolation or metal sulfide precipitation should procure Al₂S₃ in moisture-sealed packaging (argon atmosphere, septum-sealed vials) and validate the H₂S yield by gravimetric or iodometric titration upon receipt.

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